molecular formula C13H16BrNO B1404415 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline CAS No. 1225808-18-3

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline

Cat. No.: B1404415
CAS No.: 1225808-18-3
M. Wt: 282.18 g/mol
InChI Key: PBRIMGVOGDDYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline (CAS: 1225808-18-3) is a brominated indoline derivative with the molecular formula C₁₃H₁₆BrNO and a molecular weight of 282.19 g/mol . The compound features a 2-methylindoline core acylated with a 2-bromo-2-methylpropanoyl group. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine atom and steric hindrance from the geminal methyl groups . Its applications span pharmaceutical intermediates and organic synthesis, particularly in reactions requiring selective alkylation or cross-coupling .

Properties

IUPAC Name

2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRIMGVOGDDYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline typically involves the reaction of 2-methylindoline with 2-bromo-2-methylpropanoyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Key Findings :

  • Bromine’s larger atomic radius and polarizability increase the compound’s reactivity in nucleophilic substitutions compared to chlorine analogs .
  • Chlorinated derivatives (e.g., 1-(2-Chloropropanoyl)-2-methylindoline) exhibit lower boiling points and improved aqueous solubility due to reduced hydrophobicity .

Acyl Group Modifications

Compound Name Acyl Group Structural Impact
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline 2-Bromo-2-methylpropanoyl Steric hindrance from geminal methyl groups slows hydrolysis
1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole Acetyl + pyrrolidine Enhanced bioavailability via hydrogen bonding with biological targets
5-Bromo-1-methylindolin-2-one Oxo (ketone) Planar conformation facilitates luminescent properties

Key Findings :

  • The 2-bromo-2-methylpropanoyl group in the target compound increases stability against enzymatic degradation compared to acetylated analogs .

Key Findings :

  • Bromine’s presence in aryl or acyl groups enhances binding affinity to hydrophobic enzyme pockets (e.g., SGLT2 inhibitors) .
  • Chlorophenyl derivatives exhibit broader antimicrobial spectra due to increased membrane permeability .

Biological Activity

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline is an indole derivative, which are known for their diverse biological activities.
  • CAS Number : 1225808-18-3.

Indole derivatives, including 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline, interact with various biological targets:

  • Receptor Binding : These compounds can bind to multiple receptors, influencing cellular signaling pathways. This interaction can modulate enzyme activity and gene expression, leading to changes in cellular processes such as proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its antiviral and anticancer properties. For example, it can affect metabolic enzymes that regulate key biochemical pathways.

Anticancer Properties

Research indicates that indole derivatives may exhibit anticancer effects by:

  • Modulating gene expression related to tumor growth.
  • Inducing apoptosis in cancerous cells through the activation of specific signaling pathways.

Antiviral Activity

Indole derivatives have been studied for their potential antiviral effects. The inhibition of viral replication may occur through:

  • Interference with viral enzymes essential for replication.
  • Modulation of host cell responses that limit viral spread.

Study on Anticancer Effects

A study conducted on the effects of various indole derivatives, including 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline, demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that higher concentrations led to increased cell death, suggesting a dose-dependent relationship.

Cell Line IC50 (µM) Effect
HeLa15Significant cytotoxicity
MCF-720Moderate cytotoxicity
A54910High cytotoxicity

Study on Antiviral Activity

Another study focused on the antiviral properties of indole derivatives. The compound demonstrated a notable ability to reduce viral load in infected cell cultures, indicating its potential as a therapeutic agent against viral infections.

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Apoptosis Pathway : Induction of programmed cell death in cancer cells.
  • Cell Cycle Regulation : Alteration in the expression of cyclins and cyclin-dependent kinases (CDKs) leading to cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.